rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

Chiral intermediate Reboxetine synthesis Structural analysis

Procure the defined (R,R) diastereomer of reboxetine keto metabolite (CAS 98769-79-0). This specific stereoisomer is indispensable for the Melloni et al. (Tetrahedron, 1985) synthetic route to reboxetine API—chiral configuration directly dictates downstream enantiomeric purity. Substitution with incorrect diastereomers or alternative morpholinones will compromise synthetic outcomes. Also serves as the keto metabolite analytical reference standard for LC-MS/MS method development and validation in CYP3A4-mediated metabolism studies. Use as impurity marker for reboxetine QC per ICH Q3A. MW 327.37, C19H21NO4, low aqueous solubility (0.049 g/L), density 1.177 g/cm³. Store at 2–8°C. Available in 5–100 mg from specialized suppliers.

Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37
CAS No. 98769-79-0
Cat. No. B1140263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one
CAS98769-79-0
Synonyms(6R)-rel-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone;  (R*,R*)-(+/-)-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone;  _x000B_6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; 
Molecular FormulaC₁₉H₂₁NO₄
Molecular Weight327.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 98769-79-0: rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one for Reboxetine Synthesis and Chiral Metabolite Studies


rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one (CAS 98769-79-0), also designated (R*,R*)-6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone, is a chiral morpholin-3-one derivative with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.37 . This compound possesses two stereogenic centers, making it a defined diastereomer within the morpholin-3-one class . It serves primarily as a key intermediate in the synthesis of the antidepressant reboxetine and is also identified as a minor metabolite (the keto metabolite) formed during reboxetine biotransformation .

Why Generic Morpholinone Analogs Cannot Substitute for CAS 98769-79-0 in Reboxetine-Related Applications


Generic substitution with other morpholin-3-one derivatives or reboxetine enantiomers fails because CAS 98769-79-0 represents a specific, defined stereochemical entity (rel-(2R,3R)) that differs in both structural and functional properties from its closest comparators. This compound exhibits a morpholin-3-one core with a ketone at the 3-position, distinguishing it from reboxetine which has a fully saturated morpholine ring [1]. As a synthesis intermediate, its stereochemical configuration directly dictates the enantiomeric purity of downstream reboxetine, where the (R,R) and (S,S) enantiomers display markedly different pharmacological profiles [2]. Furthermore, as a minor reboxetine metabolite arising via oxidation, this compound possesses physicochemical properties—including calculated aqueous solubility of 0.049 g/L at 25°C and density of 1.177±0.06 g/cm³—that diverge from the parent drug and its primary metabolites .

Quantitative Differentiation: How CAS 98769-79-0 Compares to Reboxetine and Alternative Intermediates


Structural Differentiation: Morpholin-3-one vs. Morpholine Core of Reboxetine

CAS 98769-79-0 contains a morpholin-3-one scaffold featuring a ketone at the 3-position (C=O), whereas reboxetine (CAS 71620-89-8 for free base) possesses a fully saturated morpholine ring (C₁₉H₂₃NO₃) without this carbonyl group . This structural divergence results in distinct molecular formulas: C₁₉H₂₁NO₄ for 98769-79-0 versus C₁₉H₂₃NO₃ for reboxetine, a difference of 2 hydrogen atoms and 1 oxygen atom [1]. The carbonyl group in 98769-79-0 introduces a hydrogen bond acceptor site absent in the parent drug and alters the conformational flexibility of the heterocyclic ring.

Chiral intermediate Reboxetine synthesis Structural analysis

Physicochemical Property Differentiation: Solubility and Density vs. Reboxetine

CAS 98769-79-0 exhibits calculated aqueous solubility of 0.049 g/L (25°C), classified as practically insoluble, with a calculated density of 1.177±0.06 g/cm³ at 20°C and 760 torr . In contrast, reboxetine mesylate salt (CAS 98769-84-7) demonstrates water solubility of approximately 5 mg/mL, corresponding to an approximate 100-fold higher aqueous solubility . The free base form of reboxetine also shows limited aqueous solubility but differs in exact value from 98769-79-0 due to the absence of the 3-position carbonyl group.

Solubility Physicochemical properties Analytical method development

Stereochemical Differentiation: Defined (2R,3R) Diastereomer vs. Reboxetine Enantiomers

CAS 98769-79-0 is a defined diastereomer with rel-(2R,3R) stereochemistry at the two chiral centers (C2 of the morpholine ring and the benzylic carbon bearing the ethoxyphenoxy group) [1]. Reboxetine exists as a mixture of (R,R)-(−) and (S,S)-(+)-enantiomers, with the (S,S)-enantiomer showing approximately 2-fold greater potency at the norepinephrine transporter (NET) compared to the (R,R)-enantiomer (IC₅₀: 3 nM vs. ~7-8 nM for reboxetine racemate in human NET-expressing HEK293 cells) [2]. The stereochemistry of 98769-79-0 directly maps to the configuration of the reboxetine intermediate and influences the enantiomeric outcome of subsequent synthetic steps.

Chiral purity Stereochemistry Enantiomeric differentiation

Metabolic Pathway Differentiation: Minor Keto Metabolite vs. Primary O-Desethyl Metabolite

In human liver microsome studies, each reboxetine enantiomer is metabolized by CYP3A4 to one primary metabolite, O-desethylreboxetine, and three minor metabolites, two arising via oxidation of the ethoxy aromatic ring and a third yet unidentified metabolite [1]. CAS 98769-79-0 has been identified as the reboxetine keto metabolite, representing a minor oxidative pathway distinct from the predominant O-dealkylation route . The relative abundance of this keto metabolite compared to O-desethylreboxetine is substantially lower (minor vs. primary metabolite), though precise quantitative ratios vary across experimental systems and enantiomer sources.

Drug metabolism Metabolite identification CYP3A4

Synthetic Intermediate Utility: Key Chiral Building Block vs. Alternative Routes

CAS 98769-79-0 is established as a key intermediate in the synthesis of reboxetine via the Melloni et al. route described in Tetrahedron, 1985, 41, 1393 [1]. Alternative synthetic approaches exist, including enantioselective synthesis of (+)-(S,S)-reboxetine via Sharpless asymmetric dihydroxylation from trans-cinnamyl bromide, which bypasses this morpholin-3-one intermediate entirely . The choice of synthetic route—whether using 98769-79-0 or alternative intermediates—affects overall yield, stereochemical control, step count, and the impurity profile of the final API.

Reboxetine synthesis Chiral intermediate Process chemistry

Commercial Availability and Pricing Differentiation for Research Procurement

CAS 98769-79-0 is commercially available from specialty chemical suppliers as a research-grade chiral intermediate and analytical standard. Santa Cruz Biotechnology offers 10 mg at $380.00 (sc-219958) . CymitQuimica provides 5 mg at €193.00 (approximately $210) . In comparison, reboxetine mesylate reference standards are more widely available and typically priced lower due to broader commercial demand (e.g., reboxetine mesylate from multiple vendors at $50-150 for 10-50 mg quantities). The higher per-milligram cost of 98769-79-0 reflects its specialized nature as a chiral synthesis intermediate rather than a bulk pharmaceutical ingredient.

Procurement Reference standard Pricing comparison

Validated Use Cases for CAS 98769-79-0 Based on Quantitative Differentiation Evidence


Chiral Intermediate Procurement for Reboxetine Synthesis via Melloni Route

CAS 98769-79-0 is the established key intermediate in the Melloni et al. (Tetrahedron, 1985) synthetic route to reboxetine [1]. Procurement of this specific diastereomer is non-negotiable for laboratories and CMOs utilizing this route; substitution with alternative morpholinone derivatives or the incorrect stereoisomer would alter the stereochemical outcome of downstream steps and compromise the enantiomeric purity of the final API. The rel-(2R,3R) configuration of this intermediate maps directly to the desired reboxetine stereochemistry.

Analytical Reference Standard for Reboxetine Keto Metabolite Identification

As the keto metabolite of reboxetine, CAS 98769-79-0 serves as an essential analytical reference standard for LC-MS/MS method development and validation in drug metabolism studies . Its distinct physicochemical properties—particularly the low aqueous solubility (0.049 g/L calculated) compared to reboxetine mesylate (~5 mg/mL) —must be accounted for when preparing standard solutions and calibrating chromatographic systems. This compound is required for accurate quantification of minor metabolic pathways in human liver microsome and hepatocyte assays evaluating CYP3A4-mediated metabolism.

Pharmaceutical Impurity Profiling and Quality Control

In pharmaceutical quality control of reboxetine API and finished dosage forms, CAS 98769-79-0 is relevant as a potential process-related impurity (when the Melloni synthetic route is employed) and as a degradation product marker [1]. Its structural differentiation from the parent drug—specifically the morpholin-3-one core with 3-position ketone versus the saturated morpholine of reboxetine —enables distinct chromatographic retention and mass spectrometric detection. Procurement of certified reference material is essential for establishing impurity specifications in accordance with ICH Q3A guidelines.

Stable Isotope-Labeled Internal Standard Preparation

The deuterium-labeled analog of CAS 98769-79-0 (e.g., [2H5]-Reboxetine Keto metabolite, CAS 1292840-26-6) is commercially available and utilized as an internal standard for quantitative bioanalysis of the reboxetine keto metabolite . The 10-fold higher commercial cost of the unlabeled compound ($38-42/mg) relative to reboxetine mesylate must be budgeted appropriately for studies requiring this specific metabolite standard. The labeled analog enables accurate quantification in complex biological matrices, accounting for matrix effects and extraction recovery variability in LC-MS/MS assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.